molecular formula C16H17BrO2 B7994000 4-Bromobenzyl-(2-iso-propoxyphenyl)ether

4-Bromobenzyl-(2-iso-propoxyphenyl)ether

Cat. No.: B7994000
M. Wt: 321.21 g/mol
InChI Key: NCSGSJNNUFBGJB-UHFFFAOYSA-N
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Description

4-Bromobenzyl-(2-iso-propoxyphenyl)ether is an organic compound with the molecular formula C16H17BrO2 and a molecular weight of 321.21 g/mol . This compound is characterized by the presence of a bromobenzyl group and an iso-propoxyphenyl group connected via an ether linkage. It is primarily used in scientific research and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzyl-(2-iso-propoxyphenyl)ether typically involves the reaction of 4-bromobenzyl chloride with 2-iso-propoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Bromobenzyl chloride+2-iso-propoxyphenolK2CO3,DMFThis compound\text{4-Bromobenzyl chloride} + \text{2-iso-propoxyphenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Bromobenzyl chloride+2-iso-propoxyphenolK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzyl-(2-iso-propoxyphenyl)ether can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The ether linkage can be oxidized under specific conditions.

    Reduction Reactions: The aromatic rings can undergo reduction reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Products with oxidized ether linkages or aromatic rings.

    Reduction: Hydrogenated aromatic rings or reduced ether linkages.

Scientific Research Applications

4-Bromobenzyl-(2-iso-propoxyphenyl)ether is used in various scientific research applications, including:

    Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: In the development of bioactive compounds and as a probe in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromobenzyl-(2-iso-propoxyphenyl)ether depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzyl-(2-methoxyphenyl)ether
  • 4-Bromobenzyl-(2-ethoxyphenyl)ether
  • 4-Bromobenzyl-(2-propoxyphenyl)ether

Uniqueness

4-Bromobenzyl-(2-iso-propoxyphenyl)ether is unique due to the presence of the iso-propoxy group, which can influence its reactivity and interactions compared to other similar compounds with different alkoxy groups. This uniqueness can be leveraged in specific synthetic applications and research studies.

Properties

IUPAC Name

1-bromo-4-[(2-propan-2-yloxyphenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO2/c1-12(2)19-16-6-4-3-5-15(16)18-11-13-7-9-14(17)10-8-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSGSJNNUFBGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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